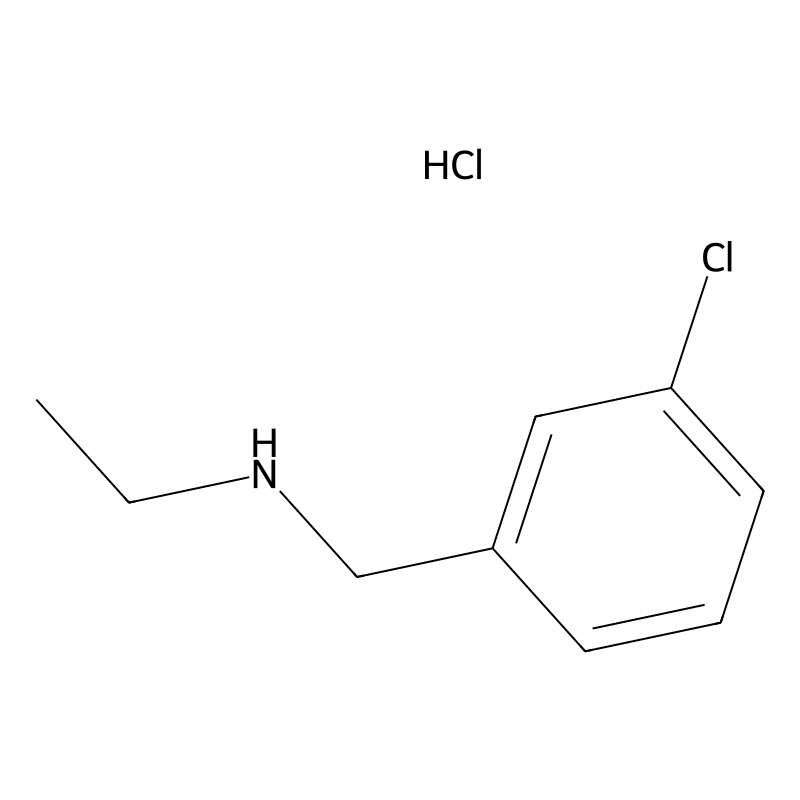

N-(3-Chlorobenzyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Chlorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol. It is classified as an amine and is characterized by the presence of a chlorobenzyl group attached to an ethanamine backbone. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and integrity .

- Alkylation: The amine can react with alkyl halides to form higher alkylated derivatives.

- Acylation: It can react with acyl chlorides or anhydrides to form amides.

- Nitration: Under appropriate conditions, it can be nitrated to introduce nitro groups into the aromatic ring.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or properties.

The synthesis of N-(3-Chlorobenzyl)ethanamine hydrochloride typically involves several steps:

- Formation of 3-chlorobenzyl chloride: The starting material, 3-chlorobenzyl alcohol, is converted into 3-chlorobenzyl chloride using thionyl chloride or phosphorus trichloride.

- Reaction with ethanamine: The 3-chlorobenzyl chloride is then reacted with ethanamine in the presence of a base (such as triethylamine) to yield N-(3-Chlorobenzyl)ethanamine.

- Hydrochloride formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis allows for the introduction of the chlorobenzyl group while maintaining the amine functionality.

N-(3-Chlorobenzyl)ethanamine hydrochloride finds applications in various fields, including:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Chemical research: Used in studies exploring structure-activity relationships in medicinal chemistry.

- Agricultural chemistry: Potentially useful in developing agrochemicals with enhanced efficacy against pests.

Several compounds share structural similarities with N-(3-Chlorobenzyl)ethanamine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| N-(4-Chlorobenzyl)ethanamine hydrochloride | 102236-18-0 | High | Different positioning of chlorine substituent |

| 1-(2-Chlorophenyl)ethanamine hydrochloride | 856629-37-3 | Moderate | Contains a different aromatic substituent |

| (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 | Moderate | Contains multiple chlorine substituents on the phenyl ring |

| N-Ethyl-2,4-dichlorobenzylamine | No CAS available | Low | Distinct alkyl chain and dichloro substitution |

Uniqueness

N-(3-Chlorobenzyl)ethanamine hydrochloride stands out due to its specific chlorination pattern on the benzene ring and its potential pharmacological properties. Its unique structure may confer distinct biological activities compared to its analogs, making it a subject of interest in medicinal chemistry research.